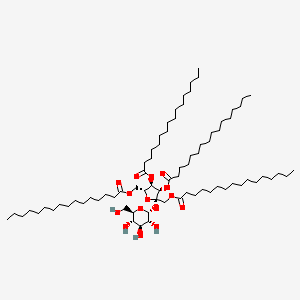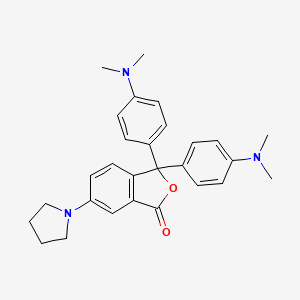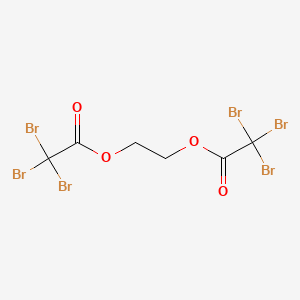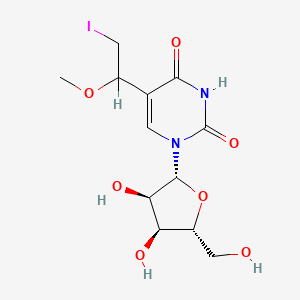![molecular formula C11H22ClNO2 B12684369 Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93842-90-1](/img/structure/B12684369.png)
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique chemical structure, which includes an oxoallyl group, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
The synthesis of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride typically involves a multi-step process:
Initial Reaction: Methylbenzylaminoethanol reacts with acryloyl chloride to form an intermediate product.
Further Reaction: This intermediate then reacts with an oxyethyl compound.
Final Step: The resulting product is treated with ammonium chloride to yield the target compound.
Análisis De Reacciones Químicas
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common due to the stability of the quaternary ammonium group.
Substitution: The oxoallyl group allows for substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their function.
Comparación Con Compuestos Similares
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride can be compared to other quaternary ammonium compounds such as:
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Similar structure but with a benzyl group instead of a diethylmethyl group.
Methacryloyloxyethyl dimethylbenzyl ammonium chloride: Contains a methacryloyl group, making it more reactive in polymerization reactions.
Propiedades
Número CAS |
93842-90-1 |
|---|---|
Fórmula molecular |
C11H22ClNO2 |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
Clave InChI |
NDESLBMVDAWMGB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


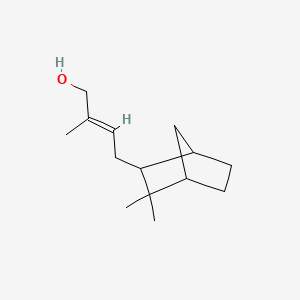
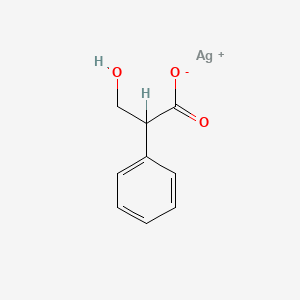
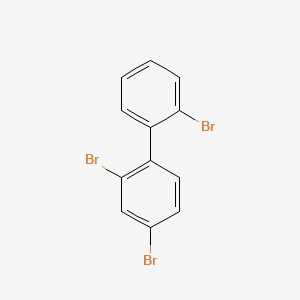
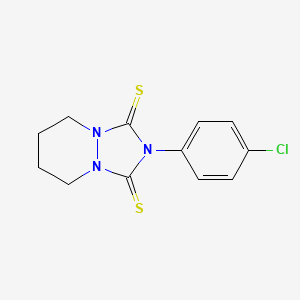
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
